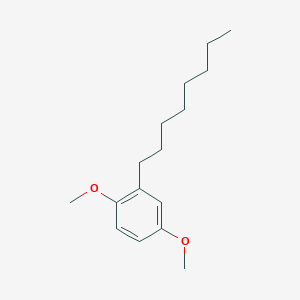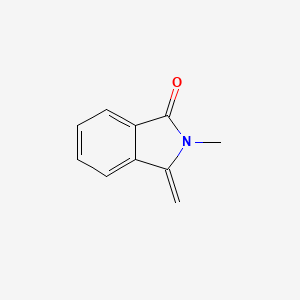
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- is a heterocyclic compound that belongs to the class of isoindolines. This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms.
准备方法
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method that can be adapted for the preparation of this compound. This method typically involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
化学反应分析
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindoline derivatives, while reduction can produce fully saturated isoindolines .
科学研究应用
作用机制
The mechanism by which 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
相似化合物的比较
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- can be compared with other similar compounds, such as:
Isoindolin-1-one: This compound lacks the methylene group at the 3-position, which can affect its reactivity and applications.
Indole derivatives: These compounds have a similar fused ring system but differ in the position and nature of substituents, leading to different chemical and biological properties.
属性
CAS 编号 |
32360-90-0 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC 名称 |
2-methyl-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-8-5-3-4-6-9(8)10(12)11(7)2/h3-6H,1H2,2H3 |
InChI 键 |
FFWLNWIWTLFBGD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


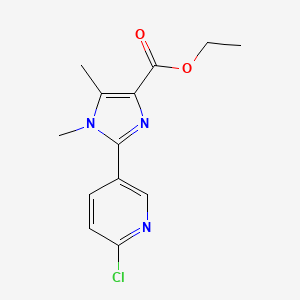
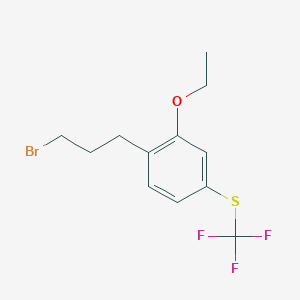
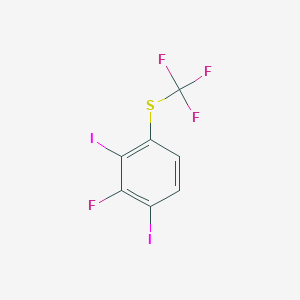
![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
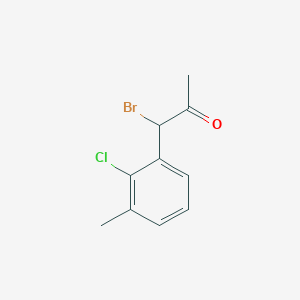
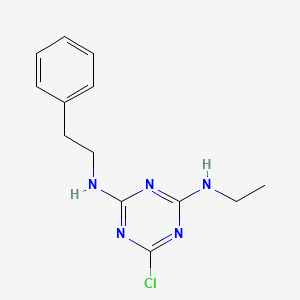
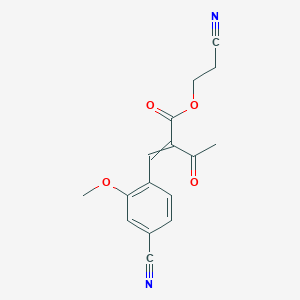
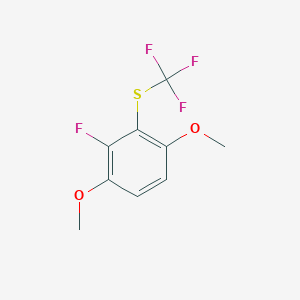
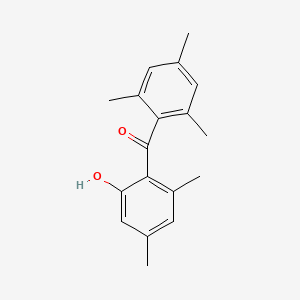
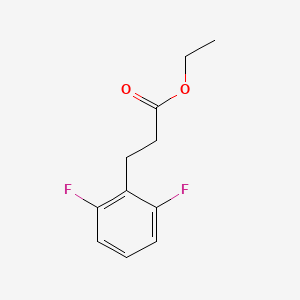
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
